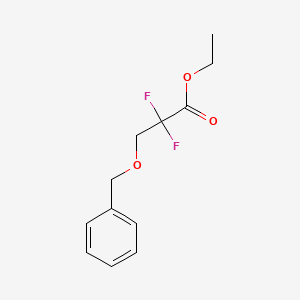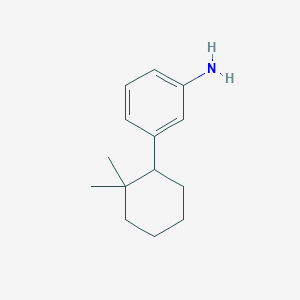![molecular formula C11H12N2O B15262996 1-[6-(1H-Pyrrol-1-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B15262996.png)
1-[6-(1H-Pyrrol-1-yl)pyridin-3-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(1H-Pyrrol-1-yl)pyridin-3-yl]ethan-1-ol is a heterocyclic compound that features both pyrrole and pyridine rings.
Preparation Methods
The synthesis of 1-[6-(1H-Pyrrol-1-yl)pyridin-3-yl]ethan-1-ol typically involves the reaction of pyridine derivatives with pyrrole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired compound with high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-[6-(1H-Pyrrol-1-yl)pyridin-3-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[6-(1H-Pyrrol-1-yl)pyridin-3-yl]ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[6-(1H-Pyrrol-1-yl)pyridin-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[6-(1H-Pyrrol-1-yl)pyridin-3-yl]ethan-1-ol can be compared with other similar compounds, such as:
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: This compound also features a pyridine ring but has different functional groups, leading to distinct chemical properties and applications.
(S)-1-(6-(4-Fluoro-1-pyrazolyl)-3-pyridyl)ethanamine: Another similar compound with a pyridine ring, but with a pyrazole moiety instead of a pyrrole. The uniqueness of this compound lies in its specific combination of pyrrole and pyridine rings, which imparts unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(6-pyrrol-1-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-4-5-11(12-8-10)13-6-2-3-7-13/h2-9,14H,1H3 |
InChI Key |
VRYGTHCULPSAIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2C=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B15262928.png)





![4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B15262981.png)


![N-[2-(Piperazin-1-YL)ethyl]cyclopropanecarboxamide](/img/structure/B15263014.png)
![6-(3-Methylphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B15263018.png)

